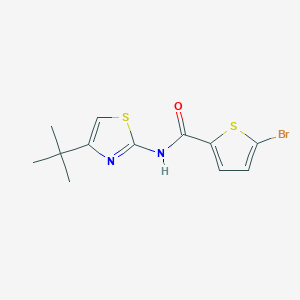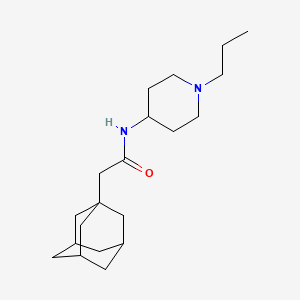
N-(2-bromo-4,6-difluorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
Descripción general
Descripción
N-(2-bromo-4,6-difluorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide, commonly known as BDF 8634, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of isoxazolecarboxamide derivatives and has shown promising results in various scientific research studies.
Mecanismo De Acción
BDF 8634 has been found to act as an inhibitor of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of intracellular signaling pathways. By inhibiting PDE10A, BDF 8634 can modulate the levels of cyclic nucleotides such as cAMP and cGMP, leading to downstream effects on various cellular processes.
Biochemical and Physiological Effects:
BDF 8634 has been found to have various biochemical and physiological effects in scientific research studies. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and improve cognitive function in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BDF 8634 in lab experiments is its specificity towards PDE10A, which allows for targeted modulation of intracellular signaling pathways. However, one limitation is the potential for off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of BDF 8634. One potential application is in the treatment of neurodegenerative diseases such as Huntington's disease, where PDE10A inhibition has been shown to have neuroprotective effects. Additionally, further studies are needed to fully elucidate the mechanisms of action of BDF 8634 and its potential therapeutic applications in various disease states.
Aplicaciones Científicas De Investigación
BDF 8634 has been studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders.
Propiedades
IUPAC Name |
N-(2-bromo-4,6-difluorophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrF2N2O2/c1-3-10-11(6(2)20-18-10)13(19)17-12-8(14)4-7(15)5-9(12)16/h4-5H,3H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRMPMOBWMJEJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=C(C=C(C=C2Br)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



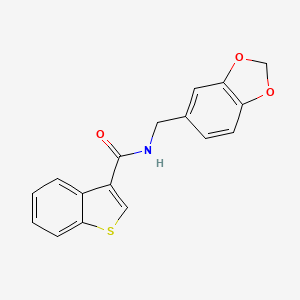
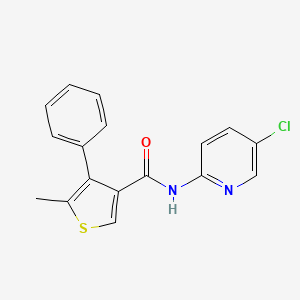
![5-methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-isoxazolecarboxamide](/img/structure/B4433134.png)
![1-[(2-chloro-6-fluorophenyl)acetyl]piperidine](/img/structure/B4433139.png)
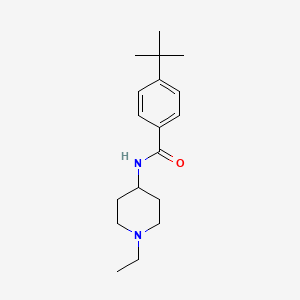
![1-ethyl-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B4433147.png)
![N-[3-(acetylamino)phenyl]cyclopentanecarboxamide](/img/structure/B4433155.png)
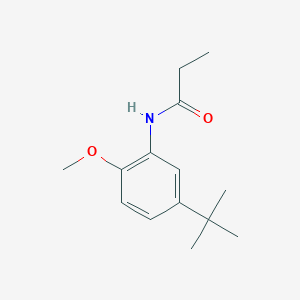
![N-[2-(3-chlorophenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4433185.png)
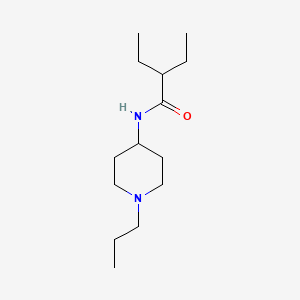
![2-{4-[(4-chloro-3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4433213.png)

